molecular formula C19H19N3O5S B13355968 (3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid

(3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid

Cat. No.: B13355968
M. Wt: 401.4 g/mol
InChI Key: MCEYCKCJMUZEIQ-ADTLFGHVSA-N
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Description

(3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid is a complex organic compound featuring a unique combination of isoxazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the isoxazole ring, which can be achieved through a [3+2] cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The thiazole ring is synthesized separately, often involving the reaction of thiourea with α-haloketones . The final step involves the coupling of these two rings under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural complexity allows for the creation of materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3S,7R)-2,2-Dimethyl-5-(5-methyl-3-phenylisoxazol-4-yl)-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3,7-dicarboxylic acid apart is its combination of both isoxazole and thiazole rings in a single molecule. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

(3S,7R)-2,2-dimethyl-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid

InChI

InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15-20-13(17(23)24)16-22(15)14(18(25)26)19(2,3)28-16/h4-8,13-14,16H,1-3H3,(H,23,24)(H,25,26)/t13-,14-,16?/m0/s1

InChI Key

MCEYCKCJMUZEIQ-ADTLFGHVSA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=N[C@@H](C4N3[C@H](C(S4)(C)C)C(=O)O)C(=O)O

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(C4N3C(C(S4)(C)C)C(=O)O)C(=O)O

Origin of Product

United States

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